Furanomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furanomycin is an antibiotic compound known for its antibacterial properties. It is produced by the bacterium Streptomyces threomyceticus. This compound has garnered attention due to its effectiveness against a variety of bacterial infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furanomycin is typically produced through the cultivation of Streptomyces threomyceticus in an aqueous nutrient-containing solution under submerged aerobic conditions . The process involves the fermentation of the bacterium, which produces this compound as a secondary metabolite.

Industrial Production Methods: The industrial production of this compound follows a similar fermentation process. The bacterium is grown in large bioreactors where conditions such as temperature, pH, and oxygen levels are carefully controlled to optimize the yield of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Furanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated this compound compounds.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Furanomycin exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are reported to be in the micromolar range (1–5 µg/mL) against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

| Listeria monocytogenes | 2 |

This compound functions by inhibiting isoleucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. This mechanism makes it a valuable candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Agricultural Applications

In addition to its medicinal uses, this compound has shown promise as a biopesticide. Research indicates that it can inhibit the growth of plant pathogenic bacteria, making it useful in agricultural settings. For instance, this compound has been demonstrated to effectively control bacterial diseases in crops such as tomatoes and peppers .

Case Study: this compound as a Biopesticide

A study conducted on the efficacy of this compound against Erwinia amylovora, the causative agent of fire blight in apple and pear trees, revealed that this compound significantly reduced disease incidence when applied as a foliar spray . The results indicated that this compound could serve as an environmentally friendly alternative to synthetic pesticides.

Synthesis and Derivatives

The total synthesis of this compound has been extensively studied, leading to the development of various analogs with enhanced biological activities. Researchers have synthesized multiple derivatives through different methodologies, including those starting from chiral substrates like amino acids and carbohydrates .

Table 2: Synthetic Derivatives of this compound

| Compound Name | Synthesis Method | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Northis compound | Chiral substrate synthesis | 3 |

| 3-Methyl-northis compound | Chiral substrate synthesis | 2 |

| Dihydrothis compound | Achiral starting materials | 32 |

These synthetic efforts aim to optimize the pharmacological properties of this compound, making it a subject of interest for medicinal chemists .

Mecanismo De Acción

Furanomycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other macrolide antibiotics, which also target the bacterial ribosome.

Comparación Con Compuestos Similares

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.

Uniqueness: Furanomycin is unique due to its specific production by Streptomyces threomyceticus and its distinct chemical structure, which provides a different spectrum of antibacterial activity compared to other macrolides .

Propiedades

Número CAS |

12794-09-1 |

|---|---|

Fórmula molecular |

C7H11NO3 |

Peso molecular |

157.17 g/mol |

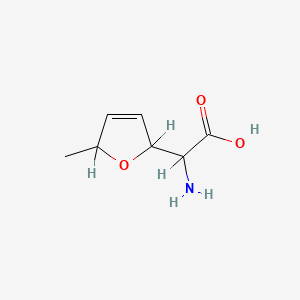

Nombre IUPAC |

2-amino-2-(5-methyl-2,5-dihydrofuran-2-yl)acetic acid |

InChI |

InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10) |

Clave InChI |

PNOKUGWGMLEAPE-UHFFFAOYSA-N |

SMILES |

CC1C=CC(O1)C(C(=O)O)N |

SMILES canónico |

CC1C=CC(O1)C(C(=O)O)N |

Key on ui other cas no. |

18455-25-9 |

Sinónimos |

furanomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.